molecular formula C24H26N6O3 B1677269 Olmesartan CAS No. 144689-24-7

Olmesartan

Cat. No. B1677269
CAS RN: 144689-24-7
M. Wt: 446.5 g/mol
InChI Key: VTRAEEWXHOVJFV-UHFFFAOYSA-N
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Description

Olmesartan is an angiotensin II receptor blocker (ARB) used alone or together with other medicines to treat high blood pressure (hypertension) . It works by blocking a substance in the body that causes the blood vessels to tighten. As a result, olmesartan relaxes the blood vessels, lowering blood pressure and increasing the supply of blood and oxygen to the heart .


Synthesis Analysis

During the process development for multigram-scale synthesis of olmesartan medoxomil (OM), two principal regioisomeric process-related impurities were observed along with the final active pharmaceutical ingredient (API). The impurities were identified as N-1- and N-2- (5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl derivatives of OM .


Molecular Structure Analysis

Olmesartan has a molecular formula of C24H26N6O3 . Its average mass is 446.502 Da and its monoisotopic mass is 446.206635 Da .


Chemical Reactions Analysis

During the process development for multigram-scale synthesis of olmesartan medoxomil (OM), two principal regioisomeric process-related impurities were observed along with the final active pharmaceutical ingredient (API). The impurities were identified as N-1- and N-2- (5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl derivatives of OM .


Physical And Chemical Properties Analysis

The physical and chemical properties of Olmesartan medoxomil were ensured by a rigorous selection of excipients to ensure their physical and chemical compatibility with the active ingredient by scanning electron microscopy (SEM), differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FT-IR) studies .

Safety And Hazards

Patients should avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak . The FDA has completed its safety review and has found no clear evidence of increased cardiovascular risks associated with the use of olmesartan in diabetic patients .

Future Directions

In addition to taking this medicine, treatment for high blood pressure may include weight control and a change in the foods you eat, especially foods high in sodium (salt). Your doctor will tell you which of these are most important for you . You must continue to take it as directed if you expect to lower your blood pressure and keep it down. You might have to take high blood pressure medicine for the rest of your life .

properties

IUPAC Name

5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid
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InChI

InChI=1S/C24H26N6O3/c1-4-7-19-25-21(24(2,3)33)20(23(31)32)30(19)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)22-26-28-29-27-22/h5-6,8-13,33H,4,7,14H2,1-3H3,(H,31,32)(H,26,27,28,29)
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InChI Key

VTRAEEWXHOVJFV-UHFFFAOYSA-N
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Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)C(C)(C)O
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Molecular Formula

C24H26N6O3
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DSSTOX Substance ID

DTXSID2040571
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Molecular Weight

446.5 g/mol
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Physical Description

Solid
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Solubility

Insoluble, Soluble to 20 mM in DMSO, 1.05e-02 g/L
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Mechanism of Action

Olmesartan belongs to the angiotensin II receptor blocker (ARB) family of drugs, which also includes [telmisartan], [candesartan], [losartan], [valsartan], and [irbesartan]. ARBs selectively bind to angiotensin receptor 1 (AT1) and prevent the protein angiotensin II from binding and exerting its hypertensive effects. As the principal pressor agent of the renin-angiotensin system, Angiotensin II causes vasoconstriction, stimulation of synthesis and release of aldosterone, cardiac stimulation and renal reabsorption of sodium. Olmesartan blocks the vasoconstrictor effects of angiotensin II by selectively blocking the binding of angiotensin II to the AT1 receptor in vascular smooth muscle. Its action is, therefore, independent of the pathways for angiotensin II synthesis. Overall, olmesartan's physiologic effects lead to reduced blood pressure, lower aldosterone levels, reduced cardiac activity, and increased excretion of sodium. Olmesartan also effects on the renin-angiotensin aldosterone system (RAAS) plays an important role in hemostasis and regulation of kidney, vascular, and cardiac functions. Pharmacological blockade of RAAS via AT1 receptor blockade inhibits negative regulatory feedback within RAAS, which is a contributing factor to the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease. In particular, heart failure is associated with chronic activation of RAAS, leading to inappropriate fluid retention, vasoconstriction, and ultimately a further decline in left ventricular function. ARBs have been shown to have a protective effect on the heart by improving cardiac function, reducing afterload, increasing cardiac output and preventing ventricular hypertrophy and remodelling., Angiotensin-converting enzyme 2 (ACE2) is highly expressed in the kidney and converts angiotensin (Ang) II to Ang-(1-7), a renoprotective peptide. Urinary ACE2 has been shown to be elevated in patients with chronic kidney disease. However, the effects of antihypertensive agents on urinary ACE2 remain unclear. METHODS: Of participants in the Tanno-Sobetsu cohort study in 2011 (n = 617), subjects on no medication (n = 101) and hypertensive patients treated with antihypertensive agents, including the calcium channel blockers amlodipine and long-acting nifedipine; the ACE inhibitor enalapril; and the Ang II receptor blockers losartan, candesartan, valsartan, telmisartan, and olmesartan, for more than 1 year (n = 100) were enrolled, and urinary ACE2 level was measured. Glucose and hemoglobin A1c were significantly higher in patients treated with enalapril, telmisartan or olmesartan than in the control subjects. Urinary albumin-to-creatinine ratio (UACR) was significantly higher in patients treated with enalapril than in the control subjects. Urinary ACE2 level was higher in the olmesartan-treated group, but not the other treatment groups, than in the control group. Urinary ACE2 level was positively correlated with systolic blood pressure (r = 0.211; P = 0.003), UACR (r = 0.367; P < 0.001), and estimated salt intake (r = 0.260; P < 0.001). Multivariable regression analysis after adjustment of age, sex, and the correlated indices showed that the use of olmesartan was an independent predictor of urinary ACE2 level. In contrast with other antihypertensive drugs, olmesartan may uniquely increase urinary ACE2 level, which could potentially offer additional renoprotective effects., Angiotensin II is formed from angiotensin I in a reaction catalyzed by angiotensin converting enzyme (ACE, kininase II). Angiotensin II is the principal pressor agent of the renin-angiotensin system, with effects that include vasoconstriction, stimulation of synthesis and release of aldosterone, cardiac stimulation and renal reabsorption of sodium. Olmesartan blocks the vasoconstrictor effects of angiotensin II by selectively blocking the binding of angiotensin II to the AT receptor in vascular smooth muscle. Its action is, therefore, independent of the pathways for angiotensin II synthesis. An AT receptor is found also in many tissues, but this receptor is not known to be associated with cardiovascular homeostasis. Olmesartan has more than a 12,500-fold greater affinity for the AT receptor than for the AT receptor. Blockade of the renin-angiotensin system with ACE inhibitors, which inhibit the biosynthesis of angiotensin II from angiotensin I, is a mechanism of many drugs used to treat hypertension. ACE inhibitors also inhibit the degradation of bradykinin, a reaction also catalyzed by ACE. Because olmesartan medoxomil does not inhibit ACE (kininase II), it does not affect the response to bradykinin. Whether this difference has clinical relevance is not yet known. Blockade of the angiotensin II receptor inhibits the negative regulatory feedback of angiotensin II on renin secretion, but the resulting increased plasma renin activity and circulating angiotensin II levels do not overcome the effect of olmesartan on blood pressure.
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Product Name

Olmesartan

CAS RN

144689-24-7, 144689-63-4
Record name Olmesartan
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Record name 4-(2-hydroxypropan-2-yl)-2-propyl-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazole-5-carboxylic acid
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Melting Point

175 - 180 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Olmesartan?

A1: Olmesartan selectively blocks the angiotensin II type 1 (AT1) receptor. [, , , ] This action inhibits the binding of angiotensin II to the AT1 receptor, effectively blocking the renin-angiotensin-aldosterone system (RAAS) pathway responsible for vasoconstriction and aldosterone secretion. [, , , ]

Q2: What are the downstream effects of Olmesartan's AT1 receptor antagonism?

A2: By blocking AT1 receptors, Olmesartan prevents the vasoconstrictive effects of angiotensin II, leading to a decrease in blood pressure. [, , , , ] It also reduces aldosterone secretion, which in turn reduces sodium and water retention, further contributing to blood pressure lowering. [, , , ]

Q3: Does Olmesartan influence the levels of angiotensin-(1-7)?

A3: Research suggests that Olmesartan, unlike Losartan (another ARB), may increase plasma angiotensin-(1-7) levels by enhancing ACE2 expression. [] This increase potentially contributes to enhanced vasodilation and anti-hypertensive effects. []

Q4: What is the molecular formula and weight of Olmesartan medoxomil?

A4: Olmesartan medoxomil, the prodrug of Olmesartan, has the molecular formula C29H30N6O6 and a molecular weight of 558.58 g/mol. [, , ]

Q5: How is Olmesartan medoxomil converted to Olmesartan in the body?

A5: Olmesartan medoxomil is rapidly de-esterified during absorption to form Olmesartan, its active metabolite. [, , ]

Q6: How does the formulation of Olmesartan medoxomil impact its stability?

A6: Studies have investigated different formulation strategies for Olmesartan medoxomil to improve its stability, solubility, and bioavailability. [, ] One approach involves complexation with β-cyclodextrins using a kneading method, which significantly enhances the drug's solubility and improves the mechanical properties of tablets. []

Q7: What is the impact of Neusilin UFL2 on the stability and dissolution rate of Olmesartan medoxomil?

A7: Solid-state milling of Olmesartan medoxomil with Neusilin UFL2, a magnesium aluminosilicate excipient, transforms the crystalline drug into an amorphous form, significantly enhancing its dissolution rate and improving bioavailability. []

Q8: How is Olmesartan eliminated from the body?

A8: Olmesartan exhibits a dual route of elimination, primarily through the liver and kidneys. [, , , ] Approximately 40% is excreted unchanged in the urine, while the remaining portion is eliminated via biliary excretion in the feces. [, ]

Q9: Does age or impaired renal/hepatic function affect Olmesartan pharmacokinetics?

A9: Studies show that Olmesartan medoxomil is absorbed and converted to Olmesartan in elderly patients and those with renal or hepatic impairment. [] While plasma concentrations may increase in these populations, dosage adjustments are generally not necessary except in cases of severe renal impairment. []

Q10: What preclinical models have been used to study the effects of Olmesartan?

A10: Various animal models have been employed to investigate the effects of Olmesartan on hypertension and related conditions. These include:

  • Spontaneously Hypertensive Rats (SHRs): Used to evaluate the impact of Olmesartan on blood pressure reduction, cardiac hypertrophy regression, and vascular remodeling. [, , , , , ]
  • Dahl Salt-Sensitive Rats (DS Rats): Employed to investigate the effects of Olmesartan on vascular injury and endothelial dysfunction associated with salt-sensitive hypertension. []
  • Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Mouse Model: Used to assess the effects of Olmesartan on hepatic sinusoidal remodeling and angiogenesis in liver fibrosis. []
  • Myosin-Induced Experimental Autoimmune Myocarditis (EAM) Rat Model: Employed to investigate the effects of Olmesartan on myocardial remodeling in dilated cardiomyopathy. []

Q11: What clinical trials have been conducted on Olmesartan?

A11: Several large-scale clinical trials have been conducted to evaluate the efficacy and safety of Olmesartan in managing hypertension and related conditions. These include:

  • Randomized Olmesartan and Diabetes Microalbuminuria Prevention Trial (ROADMAP): A double-blind, multicenter trial investigating Olmesartan's ability to delay the onset of microalbuminuria in patients with type 2 diabetes. []
  • Olmesartan Reducing Incidence of End-Stage Renal Disease in Diabetic Nephropathy Trial (ORIENT): A trial assessing the effects of adding Olmesartan to existing therapy in patients with diabetic nephropathy. []
  • Combination of Olmesartan Medoxomil and Amlodipine Besylate in Controlling High Blood Pressure (COACH): A factorial trial comparing the efficacy of the Olmesartan/amlodipine combination to their respective monotherapies in controlling hypertension. []

Q12: Is there evidence of resistance to Olmesartan therapy?

A12: While Olmesartan generally demonstrates good efficacy in lowering blood pressure, some patients might exhibit an inadequate response to monotherapy. [, ] Combining Olmesartan with other antihypertensive agents, such as hydrochlorothiazide or amlodipine, often proves more effective in achieving blood pressure goals in such cases. [, , ]

Q13: What are the reported side effects associated with Olmesartan?

A13: While generally well tolerated, Olmesartan has been associated with some adverse effects, including:

  • Sprue-like enteropathy: A rare but serious adverse effect characterized by severe chronic diarrhea, weight loss, and villous atrophy. [, , ]
  • Other gastrointestinal issues: Less severe gastrointestinal symptoms like diarrhea have also been reported. [, ]

Q14: Are there strategies to improve Olmesartan delivery to specific targets?

A14: While current research primarily focuses on systemic administration, ongoing efforts aim to explore targeted drug delivery approaches for Olmesartan to enhance its efficacy and potentially minimize side effects.

Q15: What analytical techniques are commonly used to characterize Olmesartan?

A15: Researchers utilize various analytical methods to characterize Olmesartan, including:

  • High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS): This technique is widely employed for quantifying Olmesartan and its metabolites in biological samples. []
  • X-ray powder diffractometry (XRD): Used to analyze the crystallinity and amorphous character of Olmesartan medoxomil in different formulations. [, ]
  • Fourier transform infrared spectroscopy (FTIR): Employed to identify functional groups and study drug-excipient interactions in Olmesartan medoxomil formulations. [, ]

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